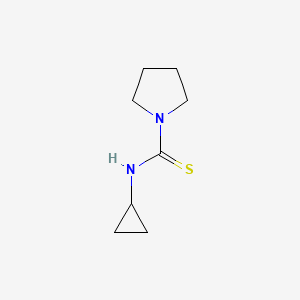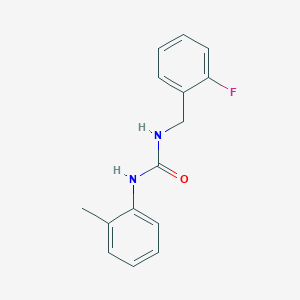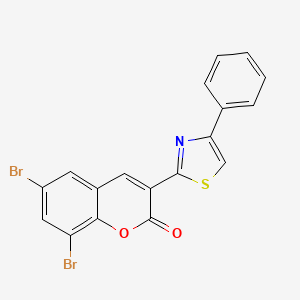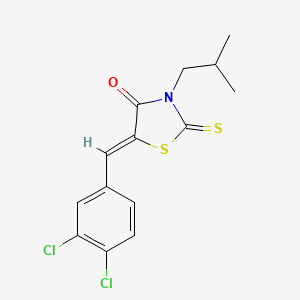![molecular formula C14H11ClFN3O2 B4722257 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4722257.png)
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide
Descripción general
Descripción
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide is a chemical compound with the molecular formula C15H10ClFN4O2. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have a high affinity for certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. One of the main targets of the compound is PARP-1, a protein that is involved in DNA repair and replication. Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death in cancer cells. The compound has also been shown to inhibit the activity of other proteins such as ATR and ATM, which are involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide are related to its mechanism of action. The compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the sensitivity of cancer cells to certain chemotherapeutic agents. In addition, the compound has been shown to inhibit the activity of certain proteins that are involved in the development of drug resistance in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the role of these proteins in cancer development and progression. However, one limitation of the compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance their effectiveness. Another direction is to study its effects on different types of cancer cells and to identify biomarkers that can predict its effectiveness in individual patients. Additionally, further research is needed to understand the long-term effects of the compound on normal cells and tissues.
Aplicaciones Científicas De Investigación
2-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. For example, it has been shown to inhibit the activity of PARP-1, a protein that is involved in DNA repair and replication. Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death in cancer cells.
Propiedades
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-8-5-6-12(10(16)7-8)19-14(21)18-11-4-2-1-3-9(11)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLDDLNSWYYDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)


![3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)

![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)

![N-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722221.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)